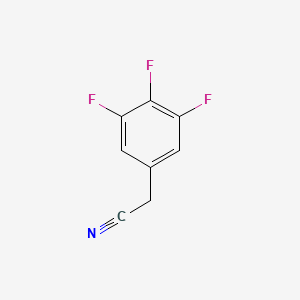

3,4,5-Trifluorophenylacetonitrile

Description

3,4,5-Trifluorophenylacetonitrile (CAS 220228-03-5) is a fluorinated aromatic nitrile with the molecular formula C₈H₄F₃N and a molecular weight of 171.12 g/mol . It is widely used in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of the fluorine substituents, which enhance the reactivity of the acetonitrile group. Market reports indicate its global consumption has been tracked since 1997, with projections extending to 2046, reflecting its industrial relevance .

Propriétés

IUPAC Name |

2-(3,4,5-trifluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSLNRQODQRVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380732 | |

| Record name | 3,4,5-Trifluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220228-03-5 | |

| Record name | 3,4,5-Trifluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220228-03-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Related Synthetic Routes via Ethyl 4-(3,4,5-trifluorophenyl)-3-oxo-butanoate Intermediates

Though more commonly applied to derivatives such as 3-amino-4-(3,4,5-trifluorophenyl)butanoic acid, the initial step involving 3,4,5-trifluorophenylacetonitrile reacting with α-bromoacetate in the presence of zinc in tetrahydrofuran (THF) is relevant to the preparation and functionalization of the nitrile.

Reaction:

this compound + α-bromoacetate + Zn → Ethyl 4-(3,4,5-trifluorophenyl)-3-oxo-butanoateConditions:

Temperature: ~25 °C

Solvent: Tetrahydrofuran (THF)Follow-up: Hydrolysis with sodium hydroxide and acidification to yield corresponding acids.

This method is mainly used for downstream functionalization rather than direct nitrile synthesis but demonstrates the versatility of this compound as a synthetic intermediate.

| Method No. | Starting Material | Solvent/Medium | Catalyst/Agent | Temperature (°C) | Reaction Time (h) | Purification Method | Yield & Remarks |

|---|---|---|---|---|---|---|---|

| 1 | 3,4,5-Trifluorobenzyl chloride | Ionic liquids (e.g., [BMIm]PF6) | Sodium or potassium cyanide | 40–80 | Several hours | Distillation, fractional crystallization | High purity, recyclable solvent, eco-friendly |

| 2 | 3,4,5-Trifluorobenzyl chloride | Dimethyl sulfoxide (DMSO) | Sodium cyanide, azobisisobutyronitrile | 60–80 | 2–5 | Ethanol extraction, drying, distillation | Improved yield with catalyst |

| 3 | 2,4-Dichloro-5-nitrotoluene | Sulfolane | Potassium fluoride, tetrabutylammonium bromide | 150–230 | 10+ | Multi-step purification | Multi-step industrial route |

| 4 | This compound (for derivatives) | THF | Zinc, α-bromoacetate | ~25 | Not specified | Hydrolysis and acidification | Used for downstream synthesis, not direct nitrile prep |

The use of ionic liquids significantly improves the environmental profile of the cyanidation step by enabling solvent recycling and reducing hazardous waste generation.

Phase transfer catalysts such as azobisisobutyronitrile enhance cyanide ion transfer into organic phases, increasing reaction efficiency and yield.

Elevated temperatures (60–80 °C) are optimal for cyanidation to balance reaction rate and product stability.

Multi-step fluorination and halogenation routes allow for precise substitution patterns but require more complex process control.

Purification typically involves distillation and fractional crystallization, with some methods employing ethanol extraction to remove impurities.

The choice of solvent and catalyst system strongly influences the reaction selectivity, yield, and scalability.

The preparation of this compound is primarily achieved via cyanidation of 3,4,5-trifluorobenzyl chloride using either ionic liquids or polar aprotic solvents like DMSO with phase transfer catalysts. Ionic liquid-based methods offer environmental and operational advantages, making them attractive for industrial application. Multi-step synthetic routes starting from fluorinated nitrotoluenes provide alternative scalable pathways but with increased complexity. Optimization of reaction conditions such as temperature, catalyst loading, and purification techniques is key to achieving high yield and purity suitable for pharmaceutical intermediate use.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4,5-Trifluorophenylacetonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under conditions that facilitate nucleophilic aromatic substitution

Major Products:

Oxidation: 3,4,5-trifluorobenzoic acid.

Reduction: 3,4,5-trifluorophenylamine.

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 3,4,5-trifluorophenylacetonitrile as a lead compound in the development of anticancer agents. Research indicates that modifications at the trifluorophenyl position can enhance binding affinity to target proteins involved in cancer progression. For instance, a study demonstrated that derivatives of this compound exhibited improved potency against specific cancer cell lines, with IC values significantly lower than those of non-fluorinated analogues .

Inhibitory Effects on Enzymes

The compound has also been investigated for its inhibitory effects on various enzymes. A structure-activity relationship (SAR) study indicated that substitutions at the 3-, 4-, and 5-positions of the phenyl ring can lead to notable changes in enzyme inhibition profiles. For example, compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts .

Materials Science

Fluorinated Polymers

this compound is utilized in the synthesis of fluorinated polymers due to its unique electronic properties. The incorporation of trifluoromethyl groups into polymer backbones has been shown to improve thermal stability and chemical resistance. Research has demonstrated that polymers derived from this compound exhibit enhanced mechanical properties and lower surface energy, making them suitable for applications in coatings and adhesives .

Nanocomposites

This compound has been employed in the development of nanocomposites where it acts as a modifier to enhance the interfacial properties between nanoparticles and polymer matrices. Studies have reported that incorporating this compound into nanocomposite formulations can improve dispersion and mechanical performance .

Agrochemicals

Pesticide Development

The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Research has indicated that analogues of this compound can serve as effective pesticide candidates due to their ability to disrupt key biological pathways in pests. Field trials have shown promising results in terms of efficacy and environmental safety compared to traditional pesticides .

Data Summary Table

Case Studies

- Anticancer Drug Development

- Fluorinated Polymer Applications

- Pesticide Efficacy Trials

Mécanisme D'action

The mechanism of action of 3,4,5-Trifluorophenylacetonitrile depends on its specific applicationThe nitrile group can participate in various chemical reactions, leading to the formation of active metabolites .

Molecular Targets and Pathways:

Enzymes: The compound or its derivatives may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It may bind to specific receptors, modulating their activity and leading to therapeutic effects

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Fluorinated Isomers

2,4,5-Trifluorophenylacetonitrile (CAS 220141-74-2)

- Structure : Fluorine substituents at the 2, 4, and 5 positions of the phenyl ring.

- Properties :

- Applications : Used in the synthesis of fluorinated heterocycles and bioactive molecules .

- Safety : Classified under UN3276 with hazard codes H315 (skin irritation) and H319 (eye irritation) .

2,4,6-Trifluorophenylacetonitrile (CAS 220227-80-5)

- Structure : Fluorine substituents at the 2, 4, and 6 positions.

- Properties :

- Reactivity : The para-substituted fluorine (positions 2,4,6) induces stronger electron-withdrawing effects across the ring, increasing the acetonitrile group’s electrophilicity compared to the meta-substituted 3,4,5-isomer.

Table 1: Comparison of Fluorinated Isomers

Complex Fluorinated Analogs

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile (CAS 1373920-75-2)

- Structure : Features a methyl group and trifluoromethyl group in addition to fluorine.

- Properties :

- Reactivity : The trifluoromethyl group introduces steric hindrance and enhances lipophilicity, making this compound suitable for hydrophobic drug candidates.

Non-Fluorinated Analogs

(3,4,5-Trimethoxyphenyl)acetonitrile (CAS 13338-63-1)

- Structure : Methoxy groups replace fluorine at the 3,4,5 positions.

- Properties :

- Reactivity : Methoxy groups are electron-donating, reducing the acetonitrile group’s electrophilicity compared to fluorinated analogs. This makes it less reactive in SN2 reactions but more stable under acidic conditions.

Key Research Findings

- Electronic Effects : Fluorine’s electronegativity in this compound lowers the electron density of the aromatic ring, enhancing the acetonitrile group’s susceptibility to nucleophilic attack compared to methoxy-substituted analogs .

- Market Trends : this compound has seen steady demand in Asia-Pacific markets due to its role in antiviral and anticancer drug intermediates .

- Safety Profile: Fluorinated acetonitriles generally exhibit higher toxicity (e.g., UN3276 classification) compared to non-fluorinated variants, necessitating strict handling protocols .

Activité Biologique

3,4,5-Trifluorophenylacetonitrile is an organic compound with the molecular formula C₈H₄F₃N and a molecular weight of 171.12 g/mol. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₈H₄F₃N

- Molecular Weight : 171.12 g/mol

- Melting Point : 30-32 °C

- CAS Number : 220228-03-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The trifluoromethyl group enhances the compound's lipophilicity and reactivity, potentially influencing its binding affinity to target proteins.

Target Enzymes

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance:

- Proteases : Inhibition can lead to reduced protein degradation.

- Esterases : Affecting lipid metabolism and signaling pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound. For example, derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study demonstrated that certain analogs improved cell survival rates in HepG2 cells exposed to toxic agents like acetaminophen (APAP) .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of trifluorinated compounds. In a study involving neuroprotection against oxidative stress, certain derivatives were shown to increase cell viability significantly compared to untreated controls . These findings suggest that this compound could have therapeutic potential in neurodegenerative diseases.

Case Studies

- Cell Viability Studies :

-

Enzyme Inhibition Assays :

- Enzyme assays conducted on proteases revealed that this compound exhibited significant inhibitory activity. This inhibition was quantified using IC50 values, providing insights into its potential as a therapeutic agent targeting proteolytic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2,6-Difluorophenyl)acetonitrile | Difluorinated aromatic ring | Antimicrobial |

| 2-(2-Fluoro-4-methylphenyl)acetonitrile | Fluorinated aromatic ring | Anticancer |

| 3-(Trifluoromethyl)phenylacetonitrile | Trifluorinated structure | Potentially bioactive |

The comparison highlights the unique properties of this compound relative to other fluorinated compounds. Its specific trifluoromethyl substitution appears to enhance its biological activity.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:

- Absorption : Likely absorbed through the gastrointestinal tract.

- Distribution : Distributed via bloodstream; lipophilicity may enhance tissue penetration.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Excreted through kidneys; renal clearance may be influenced by its chemical structure.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3,4,5-Trifluorophenylacetonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves fluorination of phenylacetonitrile precursors. A common approach is electrophilic aromatic substitution using fluorinating agents like boron trifluoride (BF₃) or fluorine gas under controlled conditions. Key parameters include:

- Inert Atmosphere : Prevents oxidative side reactions (e.g., using nitrogen or argon) .

- Temperature : Optimal range is 50–80°C; higher temperatures may degrade the nitrile group.

- Purification : Column chromatography or recrystallization removes byproducts like unreacted starting materials or di/tri-fluorinated isomers.

Example protocol: React phenylacetonitrile with BF₃ at 60°C for 12 hours, followed by silica gel chromatography (eluent: hexane/ethyl acetate) to isolate the trifluorinated product .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Critical analytical techniques include:

- ¹⁹F NMR : Confirms fluorine substitution patterns. For this compound, three distinct fluorine signals appear in the aromatic region (δ -110 to -125 ppm). Adjacent fluorines (e.g., 3- and 4-positions) may show splitting due to coupling (J ≈ 8–12 Hz) .

- GC-MS : Molecular ion peak at m/z 179 [M⁺] and fragment ions (e.g., loss of CN group at m/z 132) .

- X-ray Crystallography : Resolves spatial arrangement of fluorine atoms, critical for confirming regioselectivity in synthetic batches .

Advanced Research Questions

Q. Q3. How does the electronic effect of fluorine substitution at the 3,4,5-positions influence the reactivity of phenylacetonitrile in nucleophilic addition reactions?

Methodological Answer: The three fluorine atoms create a strong electron-withdrawing effect, polarizing the nitrile group and enhancing its susceptibility to nucleophilic attack. Key considerations:

- Reactivity Comparison : Compared to mono- or di-fluorinated analogs, this compound reacts faster with Grignard reagents (e.g., RMgX) due to increased electrophilicity of the nitrile carbon .

- Derivative Synthesis : Use controlled hydrolysis (H₂SO₄, H₂O) to synthesize trifluorophenylacetic acid or reduction (LiAlH₄) to generate primary amines, which are intermediates in drug discovery .

Q. Q4. What strategies address contradictions in reported reaction yields for this compound synthesis?

Methodological Answer: Discrepancies often arise from:

Q. Q5. How can computational modeling predict the regioselectivity of fluorination in phenylacetonitrile derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) identify transition states and activation energies for fluorination pathways. Key steps:

Electrophilic Attack : Simulate fluorine’s interaction with aromatic ring positions to determine favored sites.

Solvent Effects : Include solvation models (e.g., PCM) to account for solvent polarity’s role in stabilizing intermediates .

Validation : Compare computed NMR chemical shifts with experimental data to refine models .

Q. Q6. What safety protocols are critical when handling this compound in large-scale reactions?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact with the nitrile group .

- Ventilation : Use fume hoods to avoid inhalation; nitriles can release toxic HCN vapors under thermal stress .

- Waste Disposal : Neutralize with alkaline hydrogen peroxide before disposal to convert nitriles to less toxic carboxylates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.